PKMYT1 Kinase Inhibition: Micromolar Potency Distinct from Nanomolar Clinical Candidates
6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one inhibits human full-length PKMYT1 (Myt1 kinase) with an IC50 of 7.56 µM in a fluorescence polarization immunoassay [1]. This value positions the compound as a micromolar inhibitor, in contrast to optimized clinical candidates such as RP-6306 (IC50 = 14 nM) or Myt1-IN-1 (IC50 < 10 nM) which achieve low nanomolar potency . The ~500-fold difference in IC50 clearly distinguishes this compound from high-affinity PKMYT1 inhibitors.
| Evidence Dimension | PKMYT1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 7.56 µM (7,560 nM) |
| Comparator Or Baseline | RP-6306: 14 nM; Myt1-IN-1: <10 nM |
| Quantified Difference | Target compound is approximately 540- to 750-fold less potent than clinical-stage PKMYT1 inhibitors |
| Conditions | Human full-length PKMYT1 expressed in HEK293 cells; fluorescence polarization immunoassay |
Why This Matters
This compound is unsuitable for high-affinity PKMYT1 targeting but may serve as a low-potency reference inhibitor or scaffold for further optimization.
- [1] BindingDB Entry BDBM50462634. IC50 = 7.56E+3 nM for PKMYT1 inhibition. Assay: Displacement of (6-FAM)KI(pY)VV from full-length PKMYT1 by fluorescence polarization immunoassay. View Source
